4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Overview
Description
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is a useful research chemical . It is used as a polyimide intermediate and functional monomer .
Synthesis Analysis
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) involves heating the dinitro compound (2) (10,000 g, 0.0314 mol) to reflux in absolute ethanol (100 mL) in the presence of wet 10% Pd/C catalyst (0.650 g) .Molecular Structure Analysis
The molecular formula of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is C15H18N2O2 . The molecular weight is 258.32 .Physical And Chemical Properties Analysis
The density of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is 1.3±0.1 g/cm3 . It has a boiling point of 471.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.2±3.0 kJ/mol . The flash point is 238.7±28.7 °C .Scientific Research Applications
Health Effects Studies
This compound, also known as Bisphenol A (BPA), is a synthetic xenoestrogenic chemical and endocrine disruptor . It is widely used to produce epoxy resin and polycarbonate plastics. It enters the living system through food and water contamination and generates health hazards . Researches are being conducted to explore the adversity that BPA exerts in living body, and for this reason, model organisms are of scientific choice .
Synthesis of Epoxy Resin
BPA is a common plasticizer that is used widely to produce epoxy resin . Epoxy resins are a type of polymer that are used in a wide variety of industries and applications, including coatings, adhesives, and composite materials .
Synthesis of Polyimides
2,2-Bis(3-amino-4-hydroxyphenyl)propane is used in the synthesis of polyimides . Polyimides are a type of high-performance polymer that are known for their excellent thermal stability, good chemical resistance, and outstanding mechanical properties .
Synthesis of Diamine-Functional Bisphthalonitrile Resins
This compound is used in the synthesis of diamine-functional bisphthalonitrile resins . These resins have self-promoted cure behavior and are suitable as resin matrices for structural metal-bonding applications .
Synthesis of Fluoropolymer Architectures
The compound is used in the synthesis of new fluoropolymer architectures, including highly processable polyarylethers, fluorosilicones, dendrimers, and high-char-yield resins for demanding aerospace applications .
Synthesis of Unsymmetrical Phosphorus-Containing Macrocycles
Bisphosphorylation of 4,4’-(propane-2,2-diyl)diphenol was performed for the first time in ethyl acetate. The bisphosphorylated products were used in molecular assembly of unsymmetrical phosphorus (III)-containing macrocycles .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be a useful research chemical and a diamine organic compound used in the synthesis of polyimides .
Mode of Action
It is known to exhibit strong adsorption affinity due to several specific nonhydrophobic mechanisms, including hydrogen bonding, electrostatic attraction, and the micropore-filling effect .
Biochemical Pathways
As a diamine organic compound, it is likely involved in the formation of polyimides .
Pharmacokinetics
It is known to be a solid crystal-powder with a very pale yellow to greyish yellow red to yellow-brown color .
Result of Action
It is known to be used as a polyimide intermediate and functional monomer .
Action Environment
It is known to be stored in a refrigerator and shipped at room temperature .
properties
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDYCYNRPVZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278969 | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
CAS RN |
1220-78-6 | |
Record name | 1220-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(3-amino-4-hydroxylphenyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes BAHPP a desirable monomer for polyimide synthesis?
A: BAHPP's structure, featuring both amine and hydroxyl groups, makes it highly reactive and suitable for polycondensation reactions. This enables its use in synthesizing polyimides, a class of polymers known for excellent thermal stability, mechanical strength, and chemical resistance [, , , ].
Q2: How does the incorporation of BAHPP influence the properties of polyimide films?
A: BAHPP's inclusion can impart desirable properties to the resulting polyimide films. For instance, studies demonstrate that polyimides synthesized using BAHPP exhibit good solubility in polar aprotic solvents []. Additionally, they can be further modified with photosensitive groups, creating films suitable for liquid crystal alignment in display applications [, , ].
Q3: Can you elaborate on the role of BAHPP in creating photosensitive polyimides for LCD technology?
A: Researchers have successfully synthesized photosensitive polyimides by reacting BAHPP with compounds like cinnamoyl chloride [, ]. These modified polyimides exhibit liquid crystal alignment capabilities upon exposure to non-polarized ultraviolet light (NPUVL). This property is crucial for controlling the orientation of liquid crystals in LCDs, directly impacting display performance.
Q4: Beyond polyimides, are there other polymers where BAHPP plays a significant role?
A: Yes, BAHPP serves as a key building block for polybenzoxazoles, another class of high-performance polymers prized for their thermal stability and chemical resistance []. Researchers have successfully synthesized hyperbranched polybenzoxazoles using BAHPP, opening doors for applications requiring ultrathin films with exceptional material properties.
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